molecular formula C7H12FNO2 B2553051 Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate CAS No. 2044714-59-0

Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate

Cat. No.: B2553051
CAS No.: 2044714-59-0
M. Wt: 161.176
InChI Key: LTESAWNYGZPAHM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is a pyrrolidine derivative featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and a methyl ester moiety. Pyrrolidines are five-membered nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their conformational rigidity and bioavailability. This compound is likely synthesized via methods analogous to related pyrrolidine carboxylates, such as cyclization of aminocarbonyl precursors or functionalization of pre-formed pyrrolidine scaffolds .

Properties

IUPAC Name

methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTESAWNYGZPAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₃FNO₂
  • Molecular Weight : 157.19 g/mol
  • IUPAC Name : methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate

This compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, which contributes to its reactivity and potential applications.

Organic Synthesis

Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various organic compounds due to its versatile reactivity. The compound can undergo transformations such as oxidation and reduction, leading to the formation of carboxylic acids or alcohols respectively.

Biological Studies

Research indicates that this compound may exhibit significant biological activity. Its structural features suggest potential interactions with various biological targets, making it a candidate for pharmacological studies. For instance, compounds with similar structures have shown efficacy against different biological pathways involved in neuropharmacology and anti-inflammatory processes.

Case Study : A study highlighted the interaction of related compounds with NMDA receptors, demonstrating the potential for this compound to influence lipid signaling pathways in cancer cells. This interaction could lead to enhanced efficacy of anti-cancer drugs by reversing multidrug resistance mechanisms .

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound. Its ability to bind to specific enzymes or receptors may alter their activity, contributing to new treatment strategies for various diseases. The compound's unique properties make it a valuable subject for drug discovery initiatives aimed at developing novel therapeutics .

Industrial Applications

In industrial settings, this compound is used in the development of new materials and chemical processes. Its role as an intermediate allows for the creation of diverse chemical products, enhancing efficiency in manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate, we compare it structurally and functionally to analogous pyrrolidine derivatives:

Table 1: Structural and Functional Comparison of Pyrrolidine Carboxylates

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Predicted logP Key Features/Applications
This compound 4-F, 2-CH₃, 2-COOCH₃ C₈H₁₂FNO₂ 173.19 0.98 Enhanced metabolic stability; chiral synthon
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 5-(Cl-Ph), 2-Ph, 4-SO₂Ph, 2-COOCH₃ C₂₅H₂₂ClNO₄S 480.96 4.21 Bulky sulfonyl group; potential protease inhibition
(R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester 2-CH₃, 2-COOCH₃ (no 4-F) C₇H₁₃NO₂ 143.18 0.45 Lacks fluorine; simpler structure for asymmetric synthesis
Dimethyl 2-benzyl-5-(pyridin-3-yl)-pyrrolidine-2,4-dicarboxylate 2-Bn, 5-Pyridinyl, 2,4-diCOOCH₃ C₂₁H₂₂N₂O₄ 366.41 1.89 Dual ester groups; heteroaromatic interactions

Key Observations:

Substituent Effects: Fluorine vs. Fluorine’s electronegativity may also enhance hydrogen-bonding interactions with biological targets relative to non-halogenated analogs. Methyl Ester Position: The 2-methyl ester group is conserved across analogs, but its stereochemical arrangement (e.g., R-configuration in ) could influence chiral recognition in drug-receptor binding.

Physicochemical Properties :

  • Lipophilicity (logP) : The target compound’s predicted logP (0.98) is lower than bulkier analogs like the sulfonyl-substituted derivative (logP 4.21), suggesting improved aqueous solubility. This contrasts with (R)-2-methyl-pyrrolidine-2-carboxylate (logP 0.45), where the absence of fluorine reduces lipophilicity.
  • Molecular Weight : The target compound (173.19 g/mol) adheres to Lipinski’s rule of five, unlike higher-molecular-weight analogs (e.g., 480.96 g/mol ), which may face bioavailability challenges.

Synthetic Accessibility :

  • Fluorination at the 4-position likely requires specialized reagents (e.g., Selectfluor® or DAST) compared to chlorination or sulfonation steps in other analogs . The absence of aromatic substituents (e.g., phenyl or pyridinyl groups) simplifies synthesis relative to multi-substituted derivatives .

For instance, sulfonyl-containing analogs may target enzymes like thrombin , whereas fluorine-substituted derivatives could enhance blood-brain barrier penetration in CNS-targeted drugs.

Research Findings and Methodological Considerations

  • Similarity Assessment: Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) are critical for comparing such compounds. Fluorine’s unique electronic profile may render the target compound dissimilar to non-fluorinated analogs in virtual screening, despite structural overlap .
  • CMC Determination : While focuses on quaternary ammonium compounds, analogous principles apply: fluorinated pyrrolidines may exhibit lower critical micelle concentrations (CMCs) due to increased hydrophobicity, impacting formulation strategies.

Biological Activity

Methyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
  • Molecular Formula : C₇H₁₃FNO₂
  • Molecular Weight : 157.19 g/mol

The compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, which are significant for its biological interactions.

This compound interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action includes:

  • Enzyme Interaction : The compound may bind to enzymes or receptors, potentially inhibiting or activating their activity, which can lead to downstream effects on cellular processes.
  • Neuropharmacological Effects : Similar compounds have shown activity in neuropharmacology, suggesting that this compound may influence neurotransmission pathways.
  • Anti-inflammatory Potential : Preliminary studies indicate that it may play a role in anti-inflammatory processes, making it a candidate for further pharmacological exploration.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
  • Receptor Binding Studies : Molecular docking simulations have suggested potential binding affinities with various receptors, indicating its role as a ligand in pharmacological applications.

Case Studies

A notable case study involved the synthesis and evaluation of related pyrrolidine derivatives, highlighting the significance of structural modifications on biological activity. These studies demonstrated that even minor changes in the molecular structure could lead to significant differences in potency and selectivity against specific biological targets.

Comparative Analysis

The following table summarizes this compound alongside structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₇H₁₃FNO₂Fluorine substitution at the 4-position
Methyl pyrrolidine-2-carboxylateC₆H₁₁NO₂Lacks fluorine substitution
Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylateC₇H₁₃FNO₂Different stereochemistry at the 2-position
Methyl (3R)-3-fluoro-3-methylpyrrolidineC₇H₁₃FNO₂Fluorine substitution at the 3-position

This comparison illustrates how this compound's unique structure may confer distinct biological activities compared to its analogs.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.
  • Mechanistic Studies : Using advanced techniques such as CRISPR gene editing and proteomics to identify specific molecular targets and pathways involved.
  • Clinical Trials : Exploring its efficacy in treating conditions related to inflammation and neuropharmacology.

Q & A

Q. What experimental controls are essential when comparing the biological activity of this compound analogs?

  • Methodological Answer : Include a non-fluorinated analog (e.g., Methyl 2-methylpyrrolidine-2-carboxylate) to isolate fluorine’s electronic effects. Use enantiomer pairs to distinguish stereospecific vs. non-specific binding. Normalize activity data to cell viability assays (e.g., MTT) and validate target engagement via SPR or radioligand binding .

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